![molecular formula C9H17NS B1529377 3-Thia-9-azaspiro[5.5]undecane CAS No. 311-22-8](/img/structure/B1529377.png)
3-Thia-9-azaspiro[5.5]undecane
Overview
Description
3-Thia-9-azaspiro[5.5]undecane is a chemical compound with the molecular weight of 207.77 . It is also known as 3-thia-9-azaspiro[5.5]undecane hydrochloride . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Thia-9-azaspiro[5.5]undecane is1S/C9H17NS.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H
. This code represents the molecular structure of the compound. The compound also has a salt data of Cl . Physical And Chemical Properties Analysis
3-Thia-9-azaspiro[5.5]undecane is a powder that is stored at a temperature of 4 degrees Celsius . The country of origin is UA and the shipping temperature is normal .Scientific Research Applications
Pharmaceutical Research
3-Thia-9-azaspiro[5.5]undecane derivatives have been explored for their potential as pharmacological agents . For instance, compounds based on this structure have been reported as potent competitive antagonists for the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in the central nervous system . These findings suggest potential applications in developing treatments for neurological disorders.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 3-Thia-9-azaspiro[5Similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The exact mode of action of 3-Thia-9-azaspiro[5If it acts similarly to the 3,9-diazaspiro[5.5]undecane-based compounds, it may bind to the GABAAR, inhibiting the receptor’s function . This inhibition could lead to changes in neuronal excitability.
Biochemical Pathways
The specific biochemical pathways affected by 3-Thia-9-azaspiro[5If it acts on the GABAAR, it could influence the GABAergic signaling pathway, affecting neuronal excitability and synaptic transmission .
Result of Action
The molecular and cellular effects of 3-Thia-9-azaspiro[5If it acts as an antagonist of the GABAAR, it could potentially increase neuronal excitability .
properties
IUPAC Name |
3-thia-9-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLKVAIJVNGWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thia-9-azaspiro[5.5]undecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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